1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C12H13Cl2O6P It is a derivative of 2,4-dichlorobenzoic acid, where the carboxyl group is esterified with 1-(dimethoxyphosphoryl)ethenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 1-(dimethoxyphosphoryl)ethenyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using industrial-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dimethoxyphosphoryl)ethyl 2,4-dichlorobenzoate: Similar structure but with an ethyl group instead of an ethenyl group.
2,4-Dichlorobenzoic acid: The parent compound without the esterification.
Dimethyl (2,4-dichlorophenoxy)acetate: Similar ester but with a different esterifying group.
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is unique due to its combination of a phosphonate ester and a dichlorobenzoate moiety. This unique structure imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity as an enzyme inhibitor .
Eigenschaften
CAS-Nummer |
920743-35-7 |
---|---|
Molekularformel |
C11H11Cl2O5P |
Molekulargewicht |
325.08 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylethenyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C11H11Cl2O5P/c1-7(19(15,16-2)17-3)18-11(14)9-5-4-8(12)6-10(9)13/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
DZZNHFNZBKWHND-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=C)OC(=O)C1=C(C=C(C=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.